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molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No. B8646644
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
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Patent
US06699910B2

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer were placed dichioromethane (300 mL) and lithium borohydride (12.97 g, 0.595 moles). The mixture was heated to 28-30° C., then the heating was discontinued and methanol (19.04 g, 0.595 moles) was added, at a rate that maintained the temperature below 30° C. To this solution, ethyl 5-bromo-2,2-dimethylpentanoate (94 g, 0.397 mol) in dichioromethane (100 mL) was added under argon atmosphere, allowing a gentle reflux during the addition. After the completion of the addition, the mixture was heated to 36-40° C. until no more starting material was detected by GC. The reaction mixture was cooled to 0° C. and was treated with crushed ice (130 g) under vigorous stirring until the effervescence ceased. The reaction mixture was treated with saturated aqueous NH4Cl (120 mL), stirred for 25 min, and warmed to above 15° C. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL). The organicphase was dried (MgSO4) and the solvent was evaporated under reduced pressure to give 5bromo-2,2-dimethyl-pentan-1-ol (78 g, 88.1% yield). 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 5.02 (s, 1H), 3.39-3.34 (t, J=14, 2H), 3.33 (s, 2H), 1.85-1.75 (m, 2H), 1.38-1.31 (m, 2H), 0.88 (s, 6H). 13C NMR (75 MHz, CDCl3=77.0 ppm/TMS): δ (ppm) 71.5, 37.1, 34.8, 34.6, 27.6, 23.8.
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
19.04 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
130 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].CO.[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11].[NH4+].[Cl-]>ClCCl>[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
12.97 g
Type
reactant
Smiles
[BH4-].[Li+]
Step Two
Name
Quantity
19.04 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
BrCCCC(C(=O)OCC)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
130 g
Type
reactant
Smiles
Step Five
Name
Quantity
120 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
29 (± 1) °C
Stirring
Type
CUSTOM
Details
under vigorous stirring until the effervescence
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-L 3-neck round-bottomed flask fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux during the addition
ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 36-40° C. until
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to above 15° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organicphase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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